molecular formula C18H19FN4S B283570 N-(4-ethylbenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine

N-(4-ethylbenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine

Cat. No.: B283570
M. Wt: 342.4 g/mol
InChI Key: IZVOGABOUGJCLJ-UHFFFAOYSA-N
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Description

N-(4-ethylbenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine is a synthetic compound that belongs to the class of triazole derivatives This compound is characterized by the presence of an ethylbenzyl group, a fluorobenzyl group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylbenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced by reacting the triazole intermediate with a fluorobenzyl halide in the presence of a base such as potassium carbonate.

    Attachment of the Ethylbenzyl Group: The final step involves the alkylation of the triazole-sulfanyl intermediate with 4-ethylbenzyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylbenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, and bases such as sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dihydrotriazole derivatives.

    Substitution: Substituted triazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its ability to interact with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(4-ethylbenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine involves its interaction with specific molecular targets. The triazole ring and the sulfanyl group are key functional groups that enable the compound to bind to enzymes or receptors, thereby modulating their activity. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-ethylbenzyl)-2-(4-fluorophenyl)ethanamine
  • 4-fluoro-N-(4-((4-fluorobenzyl)sulfanyl)phenyl)benzenesulfonamide
  • Ethyl N-Boc-4-(4-fluorobenzyl)piperidine-4-carboxylate

Uniqueness

N-(4-ethylbenzyl)-N-{3-[(2-fluorobenzyl)thio]-4H-1,2,4-triazol-4-yl}amine is unique due to the combination of its triazole ring, sulfanyl group, and the specific substitution pattern of the ethylbenzyl and fluorobenzyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H19FN4S

Molecular Weight

342.4 g/mol

IUPAC Name

N-[(4-ethylphenyl)methyl]-3-[(2-fluorophenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C18H19FN4S/c1-2-14-7-9-15(10-8-14)11-21-23-13-20-22-18(23)24-12-16-5-3-4-6-17(16)19/h3-10,13,21H,2,11-12H2,1H3

InChI Key

IZVOGABOUGJCLJ-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3F

Canonical SMILES

CCC1=CC=C(C=C1)CNN2C=NN=C2SCC3=CC=CC=C3F

Origin of Product

United States

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